![molecular formula C15H15N3O3S B2805828 4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1421530-04-2](/img/structure/B2805828.png)
4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
“6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is a chemical compound with the molecular formula C6H8N2OS . Its average mass is 156.206 Da and its monoisotopic mass is 156.035736 Da . It’s also known by its IUPAC name, "6,7-dihydro-4H-pyrano [4,3-d] [1,3]thiazol-2-ylamine" .
Molecular Structure Analysis
The InChI code for “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is "1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5 (4)10-6/h1-3H2, (H2,7,8)" .Physical And Chemical Properties Analysis
The compound “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” has a molecular weight of 156.21 . It’s a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
- Thiazoles have been studied for their antimicrobial properties. While specific data on this compound may be limited, related thiazole derivatives have shown promise as antimicrobial agents .
- For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic effects on prostate cancer cells .
- Researchers have synthesized novel thiazole derivatives and evaluated their potential against viral infections .
- Thiazoles play a crucial role in biologically active compounds. Examples include:
- They are used in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical accelerators .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Antiviral Properties
Biological Applications
Chemical Reactions and Synthesis
Vitamin B1 (Thiamine)
Safety and Hazards
properties
IUPAC Name |
4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9(19)16-11-4-2-10(3-5-11)14(20)18-15-17-12-6-7-21-8-13(12)22-15/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFBUXBJFYSOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide |
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